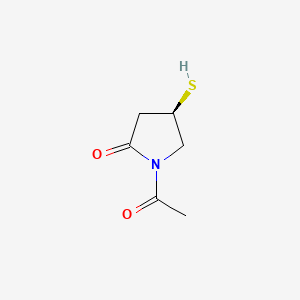

(R)-1-Acetyl-4-mercaptopyrrolidin-2-one

Description

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of pyrrolidinone chemistry and the pharmaceutical industry's pursuit of novel carbapenem antibiotics. The foundational work in pyrrolidinone synthesis can be traced to the mid-20th century when researchers began exploring five-membered lactam structures as potential pharmaceutical intermediates. The industrial production of 2-pyrrolidinone, the parent compound of this family, was established through the treatment of aqueous gamma-butyrolactone with ammonia at temperatures ranging from 250 to 290 degrees Celsius, achieving product yields of 75 to 85 percent.

The specific development of mercapto-substituted pyrrolidinones gained momentum in the 1990s with the recognition of their potential as intermediates for carbapenem antibiotics. A pivotal advancement occurred with the development of practical synthesis methods for optically active 4-mercapto-2-pyrrolidone derivatives, which utilized optical resolution techniques employing 1-(2,3,4-trichlorophenyl)ethanesulfonic acid for racemic 4-amino-3-mercaptobutyric acid. This breakthrough enabled the efficient preparation of enantiomerically pure starting materials essential for pharmaceutical applications.

The synthesis of this compound specifically emerged from research efforts focused on developing efficient routes to carbapenem side chains. Researchers demonstrated that the mercapto group with R-configuration could be formed through deaminative bromination of amino groups followed by complete SN2-type substitution reactions. The subsequent acetylation of the mercapto group provided protection during synthetic manipulations while maintaining the stereochemical integrity of the molecule.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends far beyond its role as a pharmaceutical intermediate, encompassing fundamental aspects of stereochemistry, functional group reactivity, and synthetic methodology. The compound exemplifies the sophisticated interplay between multiple functional groups within a constrained cyclic framework, demonstrating how structural modifications can dramatically alter both chemical reactivity and biological activity.

From a structural perspective, the pyrrolidinone ring system represents one of the simplest gamma-lactams, consisting of a five-membered ring containing both carbonyl and nitrogen functionalities. The incorporation of a mercapto group at the 4-position introduces sulfur chemistry into the heterocyclic framework, creating opportunities for diverse chemical transformations including disulfide bond formation, metal coordination, and nucleophilic addition reactions. The acetyl protection of the mercapto group serves multiple synthetic purposes, preventing unwanted oxidation while maintaining the potential for selective deprotection under controlled conditions.

The stereochemical aspects of this compound contribute significantly to its importance in heterocyclic chemistry. The R-configuration at the 4-position represents a specific three-dimensional arrangement that can influence molecular recognition, enzyme binding, and overall biological activity. Research has demonstrated that the stereochemical integrity of such compounds can be maintained through carefully designed synthetic sequences, including thiation reactions and reduction processes.

The compound's significance is further enhanced by its position within the broader context of lactam chemistry. Beta-lactams have been extensively studied for their roles as synthetic intermediates, with researchers noting their usefulness in stereocontrolled synthesis of heterocycles of biological significance. The pyrrolidinone system, while distinct from beta-lactams, shares similar synthetic utility and has been employed in the construction of various polycyclic systems and natural product analogs.

Position in Sulfur-Containing Lactam Research

This compound occupies a distinctive position within the specialized field of sulfur-containing lactam research, representing both a synthetic target and a versatile building block for more complex molecular architectures. The integration of sulfur functionality into lactam structures has emerged as a significant area of investigation due to the unique properties that sulfur atoms can impart to heterocyclic systems, including enhanced biological activity, altered electronic properties, and novel reactivity patterns.

The compound's position within sulfur-containing lactam research is particularly notable when considering the broader category of thiolactams. Recent mechanochemical synthesis methods have demonstrated the preparation of various thiolactams, including 2-pyrrolidinethione and N-methylpyrrolidine-2-thione, using Lawesson's reagent. While this compound differs from these thiolactams in maintaining an oxygen atom in the lactam carbonyl, it shares the characteristic sulfur functionality that defines this chemical class.

Research in sulfur-nitrogen heterocycles has revealed their importance due to unusual physical properties and significant biological activity. The one-pot synthesis approaches developed for sulfur heterocycles from simple organic substrates have established new paradigms for accessing complex sulfur-containing molecules. Within this context, this compound represents a sophisticated example of how multiple functional groups can be incorporated into a single heterocyclic framework.

The synthetic utility of this compound extends to its role in cascade transformations and multi-step synthetic sequences. The mercapto group can participate in various chemical transformations, including oxidative coupling reactions to form disulfide bridges, nucleophilic substitution reactions, and metal-catalyzed processes. The acetyl protection strategy employed for the mercapto group reflects the careful consideration of functional group compatibility required in complex synthetic endeavors.

The compound's significance in carbapenem synthesis cannot be overstated, as it serves as a key intermediate in the preparation of novel orally active antibiotics. The development of practical synthetic routes to such intermediates represents a crucial advancement in pharmaceutical chemistry, enabling the efficient production of life-saving medications. The ability to maintain stereochemical integrity throughout multi-step synthetic sequences while manipulating complex functional group arrays demonstrates the sophisticated level of control achieved in modern organic synthesis.

Properties

CAS No. |

162753-54-0 |

|---|---|

Molecular Formula |

C6H9NO2S |

Molecular Weight |

159.203 |

IUPAC Name |

(4R)-1-acetyl-4-sulfanylpyrrolidin-2-one |

InChI |

InChI=1S/C6H9NO2S/c1-4(8)7-3-5(10)2-6(7)9/h5,10H,2-3H2,1H3/t5-/m1/s1 |

InChI Key |

GVOBHRGIDFSZDF-RXMQYKEDSA-N |

SMILES |

CC(=O)N1CC(CC1=O)S |

Synonyms |

2-Pyrrolidinone, 1-acetyl-4-mercapto-, (R)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (R)-1-Acetyl-4-mercaptopyrrolidin-2-one with structurally related pyrrolidin-2-one derivatives, focusing on substituents, molecular weight, and functional groups.

Key Observations:

- Substituent Effects : The acetyl group at position 1 in the target compound is smaller and less lipophilic than the phenylethyl group in the comparator . The mercapto group at position 4 introduces sulfur, enhancing nucleophilicity compared to the dihydroxyethyl group in the latter, which promotes hydrogen bonding .

- Stereochemistry : Both compounds exhibit R-configuration at position 4, which is critical for binding specificity in chiral environments. The absolute configuration in the comparator was confirmed via X-ray crystallography using SHELX refinement .

Preparation Methods

Initial Derivatization of L-Aspartic Acid

The most widely reported method begins with L-aspartic acid, which is esterified to form β-methyl ester hydrochloride (1). This intermediate undergoes deaminative bromination using sodium nitrite and hydrobromic acid to yield (S)-3-bromo-4-hydroxybutanoic acid β-methyl ester (2). The bromination step proceeds with retention of configuration, ensuring the chirality of the starting material is preserved.

Cyclization and Thionation

Ammonolysis of (3) in methanol under reflux conditions produces (R)-4-benzylthio-pyrrolidin-2-one (4). Thionation with Lawesson’s reagent converts the lactam carbonyl to a thione, yielding (R)-4-benzylthio-pyrrolidine-2-thione (5). Finally, catalytic hydrogenation (H<sub>2</sub>/Pd-C) removes the benzyl protecting group, affording (R)-4-mercaptopyrrolidine-2-thione (6), which is acetylated with acetic anhydride to produce the target compound (7).

Table 1: Key Reaction Steps and Conditions

Alternative Routes from Patent Literature

Trityl Protection Strategy

A patent route (EP1317428) describes the use of trityl (triphenylmethyl) groups to protect the thiol moiety during synthesis. Starting from (2S,4R)-4-hydroxy-pyrrolidine-2-carboxylic acid methyl ester, mesylation (MsCl, Et<sub>3</sub>N) followed by displacement with tritylthiolate produces (2S,4R)-4-tritylthio-pyrrolidine-2-carboxylate. Subsequent thionation and deprotection yield the mercapto intermediate, which is acetylated to the target compound. This method offers improved stability during purification but requires costly trityl reagents.

Direct Hydrazide Formation

Example 3d of the same patent demonstrates a one-pot synthesis from (2S,4R)-4-(4-methoxybenzylthio)-pyrrolidine-2-carboxylate. Treatment with hydrazine hydrate in methanol generates the hydrazide intermediate, which undergoes simultaneous deprotection and acetylation upon exposure to acetic anhydride. This route reduces the number of steps but achieves lower yields (61%) due to competing side reactions.

Comparative Analysis of Methodologies

Yield and Efficiency

The L-aspartic acid route provides higher overall yields (78–95% per step) compared to patent methods (61–75%). However, the trityl protection strategy minimizes side reactions during thiol handling, making it preferable for large-scale production despite higher reagent costs.

Stereochemical Control

Both routes rely on S<sub>N</sub>2 mechanisms to establish the (R)-configuration. The L-aspartic acid method benefits from the inherent chirality of the starting material, whereas patent routes require resolution steps if racemic intermediates are used.

Practical Considerations

Q & A

Q. How can researchers ensure their findings on this compound are reproducible across laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.